MLL1-WRAD2 Inhibitory Potency: (3R,5S)-3,4,5-Trimethylpiperazine vs. 4-Methylpiperazine Head-to-Head Comparison
In a direct head-to-head comparison within the same patent series (US 11,319,299) and identical assay format, the compound incorporating the (3R,5S)-3,4,5-trimethylpiperazin-1-yl moiety (Example 8; BDBM552953) demonstrated an IC₅₀ of 43 nM against the human MLL1-WRAD2 complex. The direct structural analog bearing an unsubstituted 4-methylpiperazine in place of the trimethylpiperazine (Example 3; BDBM552948) exhibited an IC₅₀ of 272 nM under identical conditions [1]. This represents a 6.3-fold potency advantage conferred specifically by the (3R,5S)-3,4,5-trimethyl substitution.
| Evidence Dimension | MLL1-WRAD2 complex inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM (Example 8, containing (3R,5S)-3,4,5-trimethylpiperazin-1-yl moiety) |
| Comparator Or Baseline | IC₅₀ = 272 nM (Example 3, containing 4-methylpiperazin-1-yl moiety) |
| Quantified Difference | 6.3-fold improvement in potency |
| Conditions | Recombinant human MLL1-WRAD2 complex; ³H-SAM incorporation assay in oligonucleosomes purified from HeLa cells; compounds dissolved in 100% DMSO at 10 mM |
Why This Matters
For procurement decisions in epigenetic inhibitor programs, the (3R,5S)-3,4,5-trimethylpiperazine building block provides a validated 6.3-fold potency enhancement over the simpler 4-methylpiperazine, directly reducing the synthetic burden of exploring less potent analogs.
- [1] BindingDB. BDBM552953 (Example 8): IC₅₀ = 43 nM; BDBM552948 (Example 3): IC₅₀ = 272 nM. MLL1-WRAD2 complex (Human). Propellon Therapeutics US Patent 11,319,299. View Source
